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molecular formula C10H12INO B1306202 4-(4-Iodophenyl)morpholine CAS No. 87350-77-4

4-(4-Iodophenyl)morpholine

Cat. No. B1306202
M. Wt: 289.11 g/mol
InChI Key: YUEREUIIUISPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197770B1

Procedure details

Methyl 2-N-boc-amino-5-(4-morpholinophenyl)-pent-4-ynoate: 4-Iodoaniline (6.2 g, 28.4 mmol) is taken in 50 mL of DMF in the presence of 8 mL of bromoethyl ether and 10 mL of Et3N and heated to 60° C. for 24 hr. The mixture is then diluted with EtOAc, and washed 3x with dil. NaHCO3, 1x with brine, dried over MgSO4, filtered and evaporated. The residue is then recrystallized from MeOH to give 4.21 g of 4-iodophenylmorpholine as a pale brown solid.
[Compound]
Name
Methyl 2-N-boc-amino-5-(4-morpholinophenyl)-pent-4-ynoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Br[CH2:10][CH2:11][O:12][CH2:13][CH2:14]Br.CCN(CC)CC>CN(C=O)C.CCOC(C)=O>[I:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Methyl 2-N-boc-amino-5-(4-morpholinophenyl)-pent-4-ynoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
BrCCOCCBr
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 3x with dil. NaHCO3, 1x with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is then recrystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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